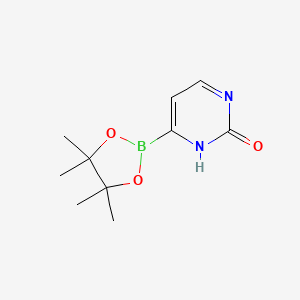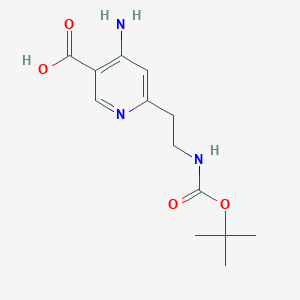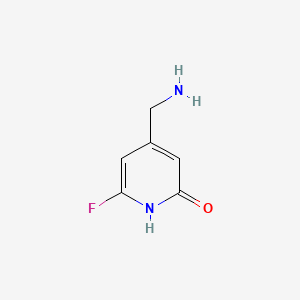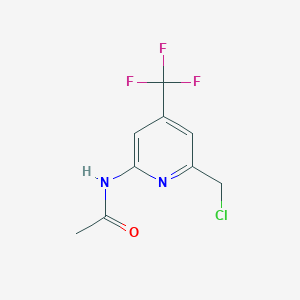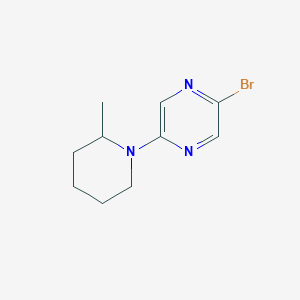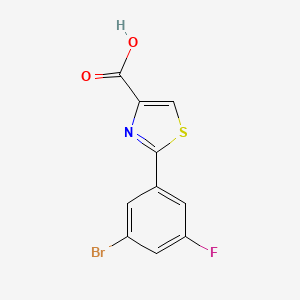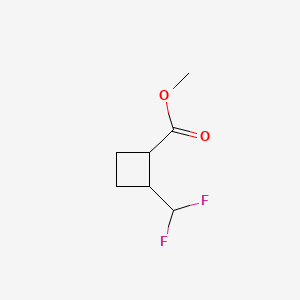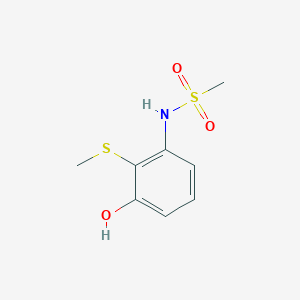
N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide: is an organic compound that features a methanesulfonamide group attached to a phenyl ring substituted with a hydroxy and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-2-(methylthio)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Drug development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide
Comparison:
- N-(3-Hydroxy-2-(methylthio)phenyl)methanesulfonamide is unique due to the presence of both hydroxy and methylthio groups on the phenyl ring, which can influence its reactivity and interactions.
- N-(2-Hydroxyphenyl)methanesulfonamide lacks the methylthio group, which may result in different chemical properties and applications.
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide contains a pyridine ring instead of a phenyl ring, which can significantly alter its chemical behavior and potential uses.
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide has a toluene sulfonyl group instead of a methanesulfonamide group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H11NO3S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
N-(3-hydroxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-6(9-14(2,11)12)4-3-5-7(8)10/h3-5,9-10H,1-2H3 |
InChI Key |
NQUYBJMWIDHGIB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


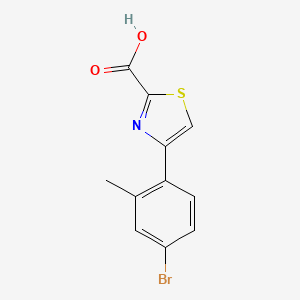
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
